molecular formula C15H24N2O3S B5385250 N-[4-(dipropan-2-ylsulfamoyl)phenyl]propanamide

N-[4-(dipropan-2-ylsulfamoyl)phenyl]propanamide

Cat. No.: B5385250
M. Wt: 312.4 g/mol
InChI Key: CPOOGBXJWIGDRT-UHFFFAOYSA-N
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Description

N-[4-(dipropan-2-ylsulfamoyl)phenyl]propanamide is a chemical compound with the molecular formula C15H24N2O3S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dipropan-2-ylsulfamoyl)phenyl]propanamide typically involves the reaction of 4-aminobenzenesulfonamide with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[4-(dipropan-2-ylsulfamoyl)phenyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(dipropan-2-ylsulfamoyl)phenyl]propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(dipropan-2-ylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biochemical pathways in microorganisms, resulting in their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(dipropan-2-ylsulfamoyl)phenyl]propanamide is unique due to its specific structural features, such as the presence of the dipropan-2-ylsulfamoyl group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to other similar compounds .

Properties

IUPAC Name

N-[4-[di(propan-2-yl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S/c1-6-15(18)16-13-7-9-14(10-8-13)21(19,20)17(11(2)3)12(4)5/h7-12H,6H2,1-5H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOOGBXJWIGDRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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